Baicalein monohydrate, a major flavonoid derived from the plant Scutellaria baicalensis Georgi, has been extensively studied for its therapeutic potential. The compound exhibits a wide range of biological activities, including neuroprotective, anti-inflammatory, anticancer, and antioxidant effects. The growing body of research on baicalein highlights its relevance in various medical applications and its potential as a candidate for the development of new therapeutic agents.
Baicalein has been shown to exert neuroprotective effects in models of Parkinson's disease (PD) through the activation of the Keap1/Nrf2/HO-1 pathway and involvement of the PKCα and PI3K/AKT signaling pathways. It prevents oxidative damage by inducing Nrf2 nuclear translocation and enhancing antioxidant response element (ARE) transcriptional activity, which confers cytoprotection against oxidative injury1.
In the context of acute kidney injury induced by the anticancer drug cisplatin, baicalein has demonstrated protective effects by up-regulating antioxidant defenses and down-regulating the MAPKs and NF-κB pathways. It ameliorates renal oxidative stress, apoptosis, and inflammation, thereby improving kidney function and histology2.
Baicalein inhibits the invasion and metastatic capabilities of hepatocellular carcinoma cells by down-regulating the ERK pathway, which leads to decreased expression of matrix metalloproteinases and increased expression of their tissue inhibitors3. Additionally, baicalein induces autophagic cell death in human cancer cells through activation of the AMPK/ULK1 pathway and downregulation of mTORC1 complex components4. In breast cancer cells, baicalein induces apoptosis and autophagy via inhibition of the PI3K/AKT pathway6.
The anti-inflammatory effects of baicalein are mediated by its ability to diminish reactive oxygen intermediates production in leukocytes, inhibit myeloperoxidase (MPO) activity, and impede Ca2+ influx, which in turn inhibits Mac-1-dependent leukocyte adhesion5.
Baicalein's neuroprotective properties make it a promising candidate for the prevention and treatment of neurodegenerative diseases such as Parkinson's disease. Its ability to activate cellular defense mechanisms against oxidative stress could be beneficial in reducing neuronal damage and improving neuronal survival1.
The renal protective effects of baicalein suggest its potential use in preventing or treating acute kidney injury, particularly in patients undergoing chemotherapy with nephrotoxic drugs like cisplatin. By enhancing antioxidant defenses and inhibiting inflammatory pathways, baicalein could improve renal outcomes2.
The anticancer effects of baicalein, including its ability to inhibit cell proliferation, invasion, and metastasis, as well as to induce cell death through apoptosis and autophagy, position it as a potential therapeutic agent for various cancers, including hepatocellular carcinoma and breast cancer346.
Given its anti-inflammatory properties, baicalein could be used to treat inflammatory conditions. Its effects on leukocyte function and the inhibition of pro-inflammatory mediators provide a basis for its use in conditions characterized by excessive inflammation5.
Baicalein has shown protective effects against endotoxic shock in rats, suggesting its potential in the management of sepsis. By reducing inflammatory cytokines, inhibiting iNOS production, and preventing organ infiltration by neutrophils, baicalein could be a valuable agent in sepsis treatment7.
The compound's ability to downregulate 12/15-lipoxygenase, p38 MAPK, and cPLA2 expression in a rat model of cerebral ischemia indicates its potential as a neuroprotective agent in stroke therapy8.
Baicalein's capacity to induce G1 arrest in oral cancer cells by enhancing the degradation of cyclin D1 and activating AhR to decrease Rb phosphorylation suggests its applicability in the treatment of oral cancer9.
In the field of dermatology, baicalein's role as a tyrosinase inhibitor could be exploited in the development of treatments for conditions involving melanin synthesis, such as hyperpigmentation disorders10.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5